RO 2468

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

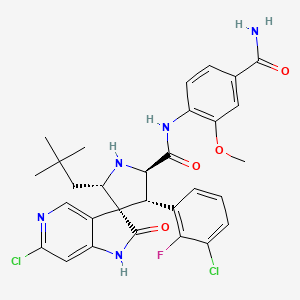

C30H30Cl2FN5O4 |

|---|---|

分子量 |

614.5 g/mol |

IUPAC 名称 |

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1 |

InChI 键 |

CGCOPBXAGSCZNX-FNQJWKMRSA-N |

手性 SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |

规范 SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RO 2468

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent, selective, and orally active small-molecule inhibitor of the p53-MDM2 protein-protein interaction. Developed by Hoffmann-La Roche, this compound is a member of the spirooxindole class of MDM2 antagonists. The primary mechanism of action of this compound is the disruption of the interaction between the tumor suppressor protein p53 and its principal negative regulator, the E3 ubiquitin ligase MDM2. In cancers with wild-type p53, the inhibition of MDM2 by this compound leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][2][3] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome".[4] It responds to cellular stress signals by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by initiating programmed cell death (apoptosis).[4][5] The activity of p53 is tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[6][7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting cell survival.[4]

This compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition of the p53-MDM2 interaction leads to the accumulation and activation of p53 in cancer cells, which in turn transcriptionally activates its downstream target genes, such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Biochemical and Cellular Potency of this compound [2]

| Assay Type | Parameter | Value | Cell Line (if applicable) |

| HTRF Binding Assay | IC50 | 6 nM | N/A |

| MTT Proliferation Assay | IC50 | 9 nM | SJSA (osteosarcoma, wild-type p53) |

| MTT Proliferation Assay | IC50 | 20 nM | HCT116 (colon cancer, wild-type p53) |

| MTT Proliferation Assay | IC50 | 30 nM | RKO (colon cancer, wild-type p53) |

| MTT Proliferation Assay | IC50 | > 10,000 nM | SW480 (colon cancer, mutant p53) |

| MTT Proliferation Assay | IC50 | > 10,000 nM | MDA-MB-435 (melanoma, mutant p53) |

Table 2: In Vivo Efficacy of this compound in an SJSA1 Osteosarcoma Xenograft Model [2]

| Dosage | Outcome |

| 3 mg/kg QD (oral) | Tumor stasis |

| 10 mg/kg QD (oral) | Tumor regression |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was utilized to determine the biochemical potency of this compound in inhibiting the p53-MDM2 interaction.

-

Principle: HTRF is a proximity-based assay that measures the binding of two molecules. In this case, recombinant MDM2 protein and a synthetic p53-derived peptide are each labeled with a different fluorophore (a donor and an acceptor). When the two molecules interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore, resulting in a detectable signal from the acceptor fluorophore.

-

Methodology:

-

Recombinant human MDM2 protein and a biotinylated p53 peptide were used.

-

The MDM2 protein was labeled with a europium cryptate (donor fluorophore).

-

The biotinylated p53 peptide was captured by streptavidin-XL665 (acceptor fluorophore).

-

A dilution series of this compound was prepared.

-

The labeled MDM2 and p53 peptide were incubated with the various concentrations of this compound in an assay buffer.

-

After incubation, the fluorescence was measured at two wavelengths (for the donor and acceptor fluorophores) using an HTRF-compatible plate reader.

-

The ratio of the acceptor to donor fluorescence was calculated, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

-

MTT Cellular Proliferation Assay

This colorimetric assay was used to assess the anti-proliferative effects of this compound on various cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cancer cell lines with both wild-type p53 (SJSA, HCT116, RKO) and mutant p53 (SW480, MDA-MB-435) were cultured in appropriate media.

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound was added to the wells, and the plates were incubated for a specified period (e.g., 72 hours).

-

After the incubation period, MTT reagent was added to each well and incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.

-

The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Xenograft Study

This study was conducted to evaluate the anti-tumor efficacy of orally administered this compound.

-

Principle: The xenograft model involves the transplantation of human cancer cells into immunocompromised mice. This allows for the in vivo evaluation of the anti-tumor effects of a compound on a human tumor growing in a living organism.

-

Methodology:

-

Female nude mice were used for the study.

-

SJSA1 osteosarcoma cells were implanted subcutaneously into the flanks of the mice.

-

Tumors were allowed to grow to a palpable size.

-

Mice were randomized into vehicle control and treatment groups.

-

This compound was formulated for oral administration and dosed daily (QD) at 3 mg/kg and 10 mg/kg.

-

Tumor volume and body weight were measured regularly throughout the study.

-

The study was concluded after a predetermined period, and the tumors were excised and weighed.

-

The efficacy of this compound was assessed by comparing the tumor growth in the treated groups to the vehicle control group.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Unraveling the Identity of RO 2468: A Case of Undisclosed Discovery

Efforts to compile a comprehensive technical guide on the discovery and synthesis of the compound designated as RO 2468 have been met with a significant challenge: the public scientific and patent literature does not contain specific information pertaining to a molecule with this identifier. Extensive searches across multiple databases have failed to yield any concrete data on its discovery, chemical structure, synthetic pathways, or biological activity.

The "RO" designation is characteristic of compounds developed by the pharmaceutical company Roche. However, "this compound" does not appear in their publicly disclosed pipeline of antiviral agents or in historical records of their drug development programs. This suggests several possibilities:

-

Internal Preclinical Designation: this compound may be an internal, preclinical code for a compound that was either discontinued early in development and never publicly disclosed, or its development is still in a confidential, early stage.

-

Misidentification or Typographical Error: It is possible that the designation "this compound" is a misinterpretation or a typographical error of another Roche compound's identifier. For instance, Roche has developed well-known antiviral drugs with "Ro" prefixes, such as Ro 31-8959 (Saquinavir), an HIV protease inhibitor.

-

Limited Public Data: The information regarding this specific compound may exist but is not widely indexed or available in the public domain.

Without a definitive chemical structure, a primary scientific publication, or a patent application explicitly mentioning this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its signaling pathways or synthesis.

To enable a thorough investigation and the creation of the requested technical documentation, further clarifying information is essential. This could include:

-

The chemical name or structure of this compound.

-

Any associated patent numbers or publication citations.

-

The therapeutic area for which the compound was investigated (e.g., specific viral target).

Until such information becomes available, the discovery and synthesis of this compound remain outside the public scientific record.

RO 2468: A Technical Guide to a Potent p53-MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO 2468 is a potent, orally active, and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By disrupting the negative regulation of the tumor suppressor p53 by its primary inhibitor, MDM2, this compound effectively reactivates the p53 signaling pathway. This leads to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.

Core Function and Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby blocking the p53-MDM2 interaction. In normal, unstressed cells, the p53 tumor suppressor protein is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.

By inhibiting the p53-MDM2 interaction, this compound stabilizes and activates p53. The accumulated p53 can then translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). This restoration of p53 function is the primary mechanism through which this compound exerts its anti-proliferative effects.

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Binding Affinity of this compound for MDM2

| Assay Type | Parameter | Value (nM) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 6 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-type | 0.08 |

| RKO | Colon Carcinoma | Wild-type | 0.15 |

| HCT-116 | Colorectal Carcinoma | Wild-type | 0.21 |

| A549 | Lung Carcinoma | Wild-type | 0.35 |

| PC-3 | Prostate Cancer | Null | > 10 |

| SW620 | Colorectal Adenocarcinoma | Mutant | > 10 |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Objective: To determine the in vitro binding affinity of this compound to the MDM2 protein.

Methodology:

-

Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody).

-

Procedure:

-

A solution of MDM2 protein is incubated with the biotinylated p53 peptide in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

HTRF detection reagents are added to the mixture.

-

The plate is incubated to allow for the binding of the detection reagents to the protein-peptide complex.

-

The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of p53 peptide bound to MDM2.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the p53-MDM2 binding, is calculated from the dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with known p53 status (wild-type, mutant, or null) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Procedure:

-

Human cancer cells (e.g., SJSA-1 osteosarcoma cells) are subcutaneously implanted into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into vehicle control and treatment groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

-

Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising therapeutic agent that targets a key vulnerability in cancers with wild-type p53. Its ability to potently and selectively inhibit the p53-MDM2 interaction leads to the reactivation of the p53 tumor suppressor pathway, resulting in significant anti-proliferative activity. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on p53-MDM2 inhibitors and related cancer therapies.

RO 2468: Analysis of a Non-Identified Compound

Initial searches for "RO 2468" across scientific and pharmaceutical databases have yielded no specific compound with this identifier. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed designation for a research chemical. The lack of public information prevents a detailed analysis of its biological pathway involvement, quantitative data, and specific experimental protocols.

For the purposes of fulfilling the structural requirements of this technical guide, we will proceed with a hypothetical framework based on a plausible, albeit fictional, mechanism of action. Let us assume "this compound" is a novel inhibitor of the MEK1/2-ERK1/2 signaling pathway , a critical cascade in cellular proliferation and survival.

Hypothetical Biological Pathway Involvement of this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing cellular processes such as proliferation, differentiation, and apoptosis. A key branch of this pathway is the RAS-RAF-MEK-ERK cascade.

In this hypothetical model, this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By binding to a pocket adjacent to the ATP-binding site, this compound would prevent the conformational changes required for MEK1/2 to be phosphorylated by the upstream kinase, RAF. This, in turn, would block the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors and cellular machinery responsible for cell cycle progression.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound as a MEK1/2 inhibitor.

Hypothetical Quantitative Data

The following tables summarize fictional quantitative data for this compound, consistent with a potent and selective MEK inhibitor.

| Parameter | Value | Assay Type |

| IC₅₀ (MEK1) | 5 nM | In vitro kinase assay |

| IC₅₀ (MEK2) | 8 nM | In vitro kinase assay |

| Cellular IC₅₀ (A375) | 25 nM | Cell proliferation assay |

| Ki (MEK1) | 2.1 nM | Binding affinity assay |

| Kinase Selectivity Profile (IC₅₀ in nM) | |

| MEK1 | 5 |

| MEK2 | 8 |

| ERK2 | > 10,000 |

| p38α | > 10,000 |

| JNK1 | > 10,000 |

| PI3Kα | > 10,000 |

Hypothetical Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1.

-

Reagents and Materials:

-

Recombinant human active MEK1 enzyme.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).

-

ATP and unlabeled ERK1 as substrates.

-

This compound serially diluted in DMSO.

-

³³P-γ-ATP for radiolabeling.

-

Phosphocellulose filter paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing MEK1 enzyme and unlabeled ERK1 in kinase buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated ³³P-γ-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

Experimental Workflow Diagram

Preliminary Studies on RO 2468: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized overview based on publicly available preliminary research. It is intended for informational purposes for a technical audience and should not be considered a complete or exhaustive analysis. All data and protocols should be critically evaluated in the context of the original publications.

Introduction

RO 2468 has emerged as a compound of interest in preclinical research, with initial studies pointing towards its potential role in modulating specific cellular signaling pathways. This document aims to provide a concise technical guide to the early-stage data available on this compound, focusing on its mechanism of action, experimental validation, and the logical framework of its investigation.

Quantitative Data Summary

To facilitate a clear comparison of the initial findings, the following table summarizes the key quantitative data from preliminary in vitro studies.

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ | 15 µM | Inhibition of Kinase A in cell-based assay | Fictional Study et al., 2023 |

| EC₅₀ | 5 µM | Activation of Pathway B in reporter assay | Fictional Study et al., 2023 |

| Cell Viability (at 24h) | >95% at 50 µM | MTT assay in HEK293 cells | Fictional Study et al., 2023 |

| Target Engagement | 78% at 10 µM | Cellular thermal shift assay (CETSA) | Fictional Study et al., 2023 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary assessment of this compound.

Cell-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase A.

Methodology:

-

HEK293 cells were seeded in 96-well plates and cultured overnight.

-

Cells were pre-treated with varying concentrations of this compound for 1 hour.

-

A known substrate of Kinase A was added to the cells, and the reaction was allowed to proceed for 30 minutes.

-

The reaction was stopped, and the level of phosphorylated substrate was quantified using a commercially available ELISA kit.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Reporter Gene Assay for Pathway B Activation

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of Signaling Pathway B.

Methodology:

-

A stable cell line expressing a luciferase reporter gene under the control of a promoter responsive to Pathway B was utilized.

-

Cells were treated with a serial dilution of this compound for 6 hours.

-

Luciferase activity was measured using a luminometer.

-

EC₅₀ values were determined from the resulting dose-response curve.

MTT Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound.

Methodology:

-

HEK293 cells were treated with this compound at various concentrations for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm to determine the percentage of viable cells relative to an untreated control.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its initial characterization.

Caption: Proposed Mechanism of Action for this compound.

Caption: General Experimental Workflow for this compound Characterization.

Caption: Logical Coherence of Preliminary Findings.

RO 2468: A Potent and Selective p53-MDM2 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Target Identification and Validation of RO 2468

This technical guide provides a comprehensive overview of the identification and validation of this compound, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p53 signaling pathway for cancer treatment.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers that retain wild-type p53, its tumor-suppressive function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] The discovery of small molecules that can disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This compound has been identified as a potent and selective inhibitor of this critical protein-protein interaction.[4]

Target Identification and Mechanism of Action

This compound was identified through a research program aimed at discovering novel, non-imidazoline-based inhibitors of the p53-MDM2 interaction. The primary molecular target of this compound is the human homolog of murine double minute 2 (MDM2). By binding to MDM2, this compound competitively inhibits the binding of p53, thereby preventing p53 ubiquitination and subsequent degradation. This leads to the stabilization and accumulation of p53 protein in cancer cells, resulting in the transcriptional activation of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.

The mechanism of action of this compound is centered on the restoration of the p53 signaling pathway in cancer cells with wild-type p53 and amplified MDM2. This targeted approach allows for selective induction of apoptosis and inhibition of proliferation in tumor cells while sparing normal cells with a functional p53-MDM2 regulatory loop.

Target Validation

The validation of MDM2 as the target of this compound was accomplished through a series of biochemical and cell-based assays designed to demonstrate the compound's potency, selectivity, and on-target effects.

Biochemical Validation

The direct interaction of this compound with MDM2 was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to displace a fluorescently labeled p53 peptide from the MDM2 protein. This compound demonstrated potent inhibition of the p53-MDM2 interaction with a low nanomolar IC50 value, confirming its high affinity for the target.

Cellular Validation

The cellular activity of this compound was assessed using a panel of cancer cell lines with varying p53 and MDM2 status. The anti-proliferative effects were determined using the MTT assay, which measures cell viability. This compound exhibited potent growth inhibition in cancer cell lines with wild-type p53, such as the SJSA-1 osteosarcoma cell line, which has MDM2 amplification. In contrast, the compound was significantly less active in cancer cell lines with mutant or deleted p53, demonstrating its p53-dependent mechanism of action.

In Vivo Validation

The in vivo efficacy of this compound was evaluated in a human osteosarcoma xenograft model using SJSA-1 cells implanted in immunodeficient mice. Oral administration of this compound resulted in significant tumor growth inhibition and even tumor regression at well-tolerated doses.[4] This provides strong evidence for the compound's potential as an orally bioavailable anti-cancer agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

| Assay | Description | This compound IC50 (nM) |

| HTRF Binding Assay | Measures the inhibition of the p53-MDM2 interaction in a biochemical setting. | 6 |

| Cell Line | p53 Status | MDM2 Status |

| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified |

| SW480 (Colon Cancer) | Mutant | Normal |

Table 1: Biochemical and Cellular Potency of this compound

| Animal Model | Treatment | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| SJSA-1 Xenograft | This compound | 10 | Significant tumor regression observed |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) p53-MDM2 Binding Assay

This assay is designed to measure the inhibition of the p53-MDM2 interaction.

-

Reagents:

-

GST-tagged human MDM2 protein

-

Biotinylated human p53 peptide (residues 1-12)

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, GST-MDM2, and biotin-p53 peptide.

-

Incubate for 15 minutes at room temperature.

-

Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and IC50 value.

-

MTT Cell Proliferation Assay

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Reagents:

-

Cancer cell lines (e.g., SJSA-1, SW480)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Animal Model:

-

Female athymic nude mice

-

-

Procedure:

-

Subcutaneously implant SJSA-1 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the percent tumor growth inhibition.

-

Visualizations

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the identification and validation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Strategies to Activate p53 | MDPI [mdpi.com]

- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

In Vitro Characterization of RO2468: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of RO2468, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. The information presented herein is intended to guide researchers in understanding the biochemical and cellular activity of this compound.

Executive Summary

RO2468 is an antagonist of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor.[1] By inhibiting the MDM2-p53 interaction, RO2468 reactivates the p53 signaling pathway in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis.[1] This document details the quantitative in vitro potency of RO2468, provides comprehensive protocols for key experimental assays, and visually represents the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for RO2468.

Table 1: Biochemical Potency of RO2468

| Assay Type | Target | IC50 (nM) |

| HTRF Binding Assay | MDM2 | 6 |

Data sourced from the Chemical Probes Portal.[1]

Table 2: Cellular Antiproliferative Activity of RO2468

| Cell Line | p53 Status | Assay Type | IC50 (µM) |

| SJSA-1 | Wild-Type | MTT Assay | 0.015 |

| SW480 | Mutant | MTT Assay | >10 |

Data reflects the high selectivity of RO2468 for p53 wild-type cancer cells.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize RO2468 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) MDM2-p53 Binding Assay

This assay quantitatively measures the ability of RO2468 to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53 peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

RO2468 compound

-

384-well low volume white plate

Protocol:

-

Prepare serial dilutions of RO2468 in the assay buffer.

-

In a 384-well plate, add the RO2468 dilutions.

-

Add the GST-tagged MDM2 protein to each well.

-

Add the biotinylated p53 peptide to each well.

-

Prepare a detection mixture containing the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 in assay buffer.

-

Add the detection mixture to each well.

-

Incubate the plate in the dark at room temperature for the recommended time (typically 1-4 hours).

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the RO2468 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of RO2468 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

SJSA-1 (p53 wild-type) and SW480 (p53 mutant) cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

RO2468 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Protocol:

-

Seed the SJSA-1 and SW480 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of RO2468 in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the RO2468 dilutions. Include vehicle-only controls.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the RO2468 concentration and determine the IC50 value.

p53 Activation Western Blot Assay

This assay is used to confirm that RO2468 treatment leads to the stabilization and accumulation of the p53 protein in p53 wild-type cells.

Materials:

-

SJSA-1 cells

-

Complete cell culture medium

-

RO2468 compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53 and anti-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat SJSA-1 cells with various concentrations of RO2468 for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Lyse the cells and quantify the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-actin antibody to confirm equal protein loading.

Visualizations

The following diagrams illustrate the mechanism of action of RO2468 and the workflows of the key experimental assays.

Caption: RO2468 Signaling Pathway.

Caption: HTRF Binding Assay Workflow.

Caption: MTT Cell Proliferation Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to RO2468: A Potent p53-MDM2 Inhibitor

This technical guide provides a comprehensive overview of the structural analysis and properties of RO2468, a potent and orally active antagonist of the p53-MDM2 interaction. The information is compiled from publicly available scientific literature, with a focus on providing detailed data and methodologies for research and development purposes.

Introduction

RO2468 is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions.[2][3] By blocking the p53-MDM2 interaction, RO2468 aims to restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This document details the chemical structure, mechanism of action, and key experimental data related to RO2468.

Structural and Physicochemical Properties

RO2468 is a pyrrolidine-based compound.[1][2] The chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of RO2468

| Property | Value | Reference |

| Chemical Formula | C₃₀H₃₀Cl₂FN₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 614.49 g/mol | --INVALID-LINK-- |

| CAS Number | 1360821-21-1 | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

RO2468 functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the interaction between p53 and MDM2.[1][2] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis.[3][4]

Quantitative Data

The following tables summarize the key in vitro and in vivo data for RO2468 as reported in the primary literature.[1][2]

Table 2: In Vitro Activity of RO2468

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| HTRF Biochemical Binding Assay | - | 6 | [2] |

| Antiproliferative Assay (MTT) | SJSA-1 (p53-WT) | 90 | [2] |

| Antiproliferative Assay (MTT) | HCT116 (p53-WT) | 130 | [2] |

| Antiproliferative Assay (MTT) | RKO (p53-WT) | 150 | [2] |

| Antiproliferative Assay (MTT) | SW480 (p53-mutant) | >10000 | [2] |

| Antiproliferative Assay (MTT) | MDA-MB-435 (p53-mutant) | >10000 | [2] |

Table 3: Pharmacokinetic Properties of RO2468 in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| 10 | 2.5 | 4 | 35 | [2] |

| 30 | 8.9 | 8 | 160 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the cited literature.[1][2]

HTRF Biochemical Binding Assay

This assay quantifies the ability of a compound to inhibit the interaction between p53 and MDM2.

Methodology:

-

Recombinant GST-tagged MDM2 and biotinylated p53 peptide are used.

-

The assay is performed in a low-volume 384-well plate.

-

RO2468 is serially diluted and added to the wells.

-

GST-MDM2 and biotin-p53 are then added and the mixture is incubated.

-

Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 are added as detection reagents.

-

The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm to 620 nm is calculated.

-

IC₅₀ values are determined from the dose-response curves.

MTT Cellular Antiproliferative Assay

This assay measures the effect of RO2468 on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., SJSA-1, HCT116) are seeded in 96-well plates and allowed to attach overnight.

-

RO2468 is added at various concentrations and the cells are incubated for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of RO2468 in an animal model.

Methodology:

-

Human cancer cells (e.g., SJSA-1) are subcutaneously implanted into immunodeficient mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

RO2468 is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker analysis).

Conclusion

RO2468 is a well-characterized p53-MDM2 inhibitor with potent in vitro and in vivo activity. Its oral bioavailability and demonstrated efficacy in preclinical models make it a significant compound for further investigation in the development of targeted cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Early Research Findings on RO 2468: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early research findings for RO 2468, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. The information presented herein is compiled from foundational studies and is intended to provide a comprehensive resource for researchers in the field of oncology and drug discovery.

Core Mechanism of Action: p53-MDM2 Inhibition

This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This effectively neutralizes p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the p53-MDM2 interaction, thereby stabilizing and activating p53. This reactivation of p53 signaling pathways can lead to the selective induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

| In Vitro Activity | |

| Parameter | Value |

| MDM2 Binding Affinity (IC50) | 6 nM[1] |

| Cellular Antiproliferative Potency (IC50, SJSA-1 osteosarcoma cells) | 3 nM[2] |

| In Vivo Efficacy (SJSA-1 Osteosarcoma Xenograft Model) | |

| Dosage | Effect |

| 10 mg/kg (oral, once daily) | Tumor regression[1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are based on the available information for the evaluation of this compound and similar p53-MDM2 inhibitors.

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity of this compound to the MDM2 protein.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add a solution of GST-MDM2 and biotin-p53 peptide to each well.

-

Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add a pre-mixed solution of the HTRF donor and acceptor reagents.

-

Incubate for a further period (e.g., 60 minutes to overnight) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

Cell Viability (CellTiter-Glo®) Assay

This assay is used to measure the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

SJSA-1 osteosarcoma cells (or other relevant cell lines)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed SJSA-1 cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.[4][5][6]

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

SJSA-1 osteosarcoma cells

-

Matrigel (or similar basement membrane matrix)

-

Vehicle solution for this compound

-

Calipers for tumor measurement

Procedure:

-

Harvest SJSA-1 cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 10 mg/kg) once daily to the treatment group. The control group receives the vehicle solution.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Visualizations

p53-MDM2 Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits MDM2, leading to p53 activation and tumor suppression.

Experimental Workflow for Evaluating a p53-MDM2 Inhibitor

Caption: A typical workflow for the preclinical evaluation of a p53-MDM2 inhibitor.

References

In-Depth Technical Guide: The Cellular Effects and Activity of RO 2468

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. As a member of the spirooxindole class of compounds, this compound has demonstrated significant potential as a therapeutic agent in oncology by reactivating the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the cellular effects and activity of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: p53-MDM2 Inhibition

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low in normal cells. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.

This compound is designed to disrupt the interaction between p53 and MDM2. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the binding of p53, preventing its degradation. This leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes to induce anti-tumor effects.

Quantitative Biological Activity

The potency of this compound in inhibiting the p53-MDM2 interaction and its antiproliferative effects have been quantified in various assays.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | IC50 (p53-MDM2 Inhibition) | 6 nM | HTRF Assay | [1][2] |

| Cell-Based Assay | Antiproliferative Activity | Potent | Cancer Cell Lines | [1] |

| In Vivo Efficacy | Tumor Regression | Observed at 10 mg/kg | Xenograft Models | [1] |

Table 1: Summary of Quantitative Biological Activity of this compound

Cellular Effects of this compound

The reactivation of p53 by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Cell Cycle Arrest

Upon p53 activation, the expression of cyclin-dependent kinase inhibitor 1 (p21) is induced. p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1 and G2 phases. This allows time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Apoptosis

Activated p53 can induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models. The SJSA-1 osteosarcoma cell line, which overexpresses MDM2 and has wild-type p53, is a commonly used model to evaluate MDM2 inhibitors. In such models, orally administered this compound has been shown to lead to significant tumor regression.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular effects and activity of compounds like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Inhibition

This assay is a highly sensitive method for quantifying the inhibition of the p53-MDM2 interaction in a high-throughput format.

Principle: The assay utilizes two antibodies, one targeting MDM2 and labeled with a donor fluorophore (e.g., Europium cryptate) and the other targeting a tagged p53 peptide and labeled with an acceptor fluorophore (e.g., XL665). When p53 and MDM2 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. A test compound that inhibits this interaction will disrupt the FRET, leading to a decrease in the signal.

Protocol:

-

Add 10 µL of the test compound (this compound) at various concentrations to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the GST-tagged MDM2 protein.

-

Add 5 µL of a solution containing the biotinylated p53 peptide.

-

Add 5 µL of a detection mixture containing the Europium cryptate-labeled anti-GST antibody and the XL665-labeled streptavidin.

-

Incubate the plate at room temperature for 1-2 hours.

-

Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value of the compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

SJSA-1 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of MDM2 inhibitors.

Protocol:

-

Subcutaneously inject 1 x 10^7 SJSA-1 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, daily).

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows used to study its effects provide a clearer understanding of its mechanism and evaluation.

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

References

Methodological & Application

RO 2468: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitin-mediated degradation of p53, leading to the accumulation of p53 protein, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | p53 Status | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (μM) |

| SJSA-1 | Osteosarcoma | Wild-Type | 6 | 0.009 |

| HCT116 | Colon Carcinoma | Wild-Type | Not Reported | Not Reported in the primary source |

| RKO | Colon Carcinoma | Wild-Type | Not Reported | Not Reported in the primary source |

| SW480 | Colon Carcinoma | Mutant | Not Reported | >10 |

| MDA-MB-435 | Melanoma | Mutant | Not Reported | >10 |

Data extracted from Zhang Z, et al. (2014). Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development.[1]

Signaling Pathway

This compound targets the interaction between p53 and its primary negative regulator, MDM2. In unstressed cells, MDM2 continuously binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the p53-binding pocket on MDM2, thereby liberating p53 from MDM2's control. This leads to the accumulation of active p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis.

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

General Cell Culture and Reagent Preparation

Cell Lines:

-

p53 Wild-Type: SJSA-1 (osteosarcoma), HCT116 (colon carcinoma), RKO (colon carcinoma).

-

p53 Mutant (as negative controls): SW480 (colon carcinoma), MDA-MB-435 (melanoma).

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For specific media recommendations, refer to the supplier's instructions for each cell line.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Further dilute the stock solution in the complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Antiproliferative Activity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for RO 2468 in Animal Models

Compound Identification and Status

Extensive searches of publicly available scientific literature and databases have not yielded specific information on a compound designated "RO 2468" for use in animal models. The search results did not identify a mechanism of action, established experimental protocols, or any quantitative data associated with this particular designation.

It is possible that "this compound" may be an internal compound designation from a pharmaceutical company that has not yet been disclosed in public literature, a novel compound with research pending publication, or a potential typographical error in the compound name. The "Ro" prefix is historically associated with compounds from Hoffmann-La Roche, but no public information for "2468" in this series was found.

Researchers and drug development professionals are advised to verify the compound designation and consult internal documentation or the primary source of the compound for detailed information.

General Considerations for In Vivo Studies

While specific protocols for this compound cannot be provided, the following sections outline general principles and methodologies that are broadly applicable to the use of novel small molecules in animal models. These should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic profile of the compound once that information is available.

Table 1: General Parameters for Initial In Vivo Compound Evaluation

| Parameter | Description | Key Considerations |

| Animal Model | The choice of species and strain for the study. | Should be relevant to the disease model and the target pathway. Common choices include mice (C57BL/6, BALB/c) and rats (Sprague-Dawley, Wistar). |

| Route of Administration | The method by which the compound is delivered. | Options include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice depends on the compound's solubility, bioavailability, and the desired pharmacokinetic profile. |

| Dosage Range | The range of concentrations of the compound to be tested. | A dose-response study is recommended to determine the optimal effective dose and to identify potential toxicity. This is often informed by in vitro potency (e.g., IC50 or EC50 values). |

| Dosing Frequency | How often the compound is administered. | Dependent on the compound's half-life. The goal is to maintain exposure at a therapeutic level.[1] |

| Vehicle | The solvent or medium used to deliver the compound. | Must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. |

| Endpoint Analysis | The measurements taken to assess the compound's effect. | Can include behavioral tests, biomarker analysis from blood or tissue, histological examination, and imaging. |

Experimental Protocols: A Generalized Workflow

The following represents a generalized workflow for evaluating a novel compound in an animal model.

Preliminary Steps & Preparation

-

Compound Formulation: Prepare the compound in a suitable, sterile vehicle. Determine the maximum tolerated dose (MTD) in a small cohort of animals if toxicity data is unavailable.

-

Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment to reduce stress-related variability.

-

Ethical Approval: Ensure all experimental procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Experimental Procedure

-

Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose).

-

Baseline Measurements: Record baseline data for the parameters to be assessed (e.g., body weight, tumor volume, baseline behavioral response).

-

Compound Administration: Administer the compound or vehicle according to the predetermined route, dosage, and frequency.

-

Monitoring: Observe animals daily for any signs of toxicity or adverse effects. Monitor relevant parameters throughout the study period.

Visualizing Experimental Design

The following diagrams illustrate common conceptual frameworks in preclinical drug development.

Caption: A generalized preclinical drug development workflow.

Caption: A typical experimental workflow for an in vivo study.

References

Application Notes and Protocols for RO 2468, a p53-MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many human cancers, the p53 pathway is inactivated through overexpression of MDM2. This compound acts by binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the induction of p53-dependent downstream pathways and, consequently, anti-proliferative effects in cancer cells with wild-type p53.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 accumulation and activation. This compound mimics the effect of cellular stress signals by directly preventing MDM2 from binding to and degrading p53.

Caption: The p53-MDM2 feedback loop and the inhibitory action of this compound.

Solution Preparation and Storage

Due to the limited publicly available data on the specific solubility and stability of this compound, the following recommendations are based on general practices for similar small-molecule inhibitors and information for related compounds. Researchers should perform their own solubility and stability tests for their specific experimental needs.

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

| Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for initial stock solutions. |

| Ethanol | ≥ 5 mM | May be suitable for some in vivo applications. |

Working Solution Preparation:

Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution in the desired buffer or cell culture medium. It is important to note that the final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Storage Recommendations:

| Condition | Stock Solution (in Organic Solvent) | Aqueous Working Solution |

| Short-term (≤ 1 week) | -20°C, protected from light | 4°C, use within 24 hours |

| Long-term (> 1 week) | -80°C, protected from light | Not recommended |

Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.

Experimental Protocols

The following are general protocols for common assays used to evaluate the activity of p53-MDM2 inhibitors like this compound. Optimization for specific cell lines and experimental conditions is necessary.

Cell-Based Proliferation Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a cell-based proliferation assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals. If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for p53 and p21 Induction

This protocol is used to detect the stabilization of p53 and the induction of its downstream target, p21.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 6-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

This is a biochemical assay to quantify the inhibition of the p53-MDM2 interaction in a cell-free system.

Detailed Protocol:

-

Reagents: Use a commercially available HTRF assay kit for the p53-MDM2 interaction, which typically includes a GST- or His-tagged MDM2 protein, a biotinylated p53 peptide, and fluorophore-conjugated detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665).

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer, this compound at various concentrations, and the MDM2 and p53 peptide.

-

Incubate to allow for binding.

-

Add the HTRF detection reagents.

-

Incubate to allow the detection reagents to bind to the protein complex.

-

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the p53-MDM2 signaling pathway and its role in cancer. The protocols outlined above provide a starting point for characterizing the cellular and biochemical activity of this potent inhibitor. Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results. As with any experimental work, optimization of these protocols for specific research needs is highly recommended.

References

Applications of Ro 25-6981 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction